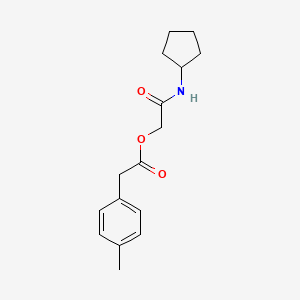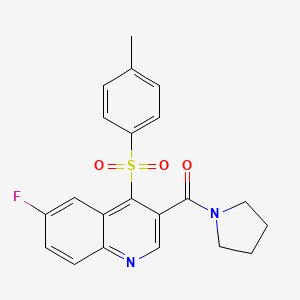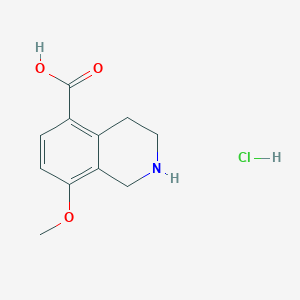
2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. It contains a cyclopentylamino group, which is a cycloalkane with an amino substituent . It also contains a 4-methylphenyl acetate group, which is a methyl ester of phenylacetic acid .
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps and different types of reactions. For instance, the Suzuki–Miyaura coupling reaction could be used for the formation of carbon-carbon bonds . Additionally, the protodeboronation of pinacol boronic esters could be utilized in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Cycloalkanes, like the cyclopentyl group in this compound, are known to exist in “puckered rings” due to the spatial arrangement of their carbon atoms . The 4-methylphenyl acetate group would have a planar aromatic ring (phenyl group) with a methyl ester attached .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions and reagents used. For instance, it could participate in reactions involving its cyclopentylamino group or its 4-methylphenyl acetate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, cycloalkanes are known to be saturated and have low reactivity . The 4-methylphenyl acetate group is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized in various synthetic routes, including the preparation of a variety of 2-(2-methylphenyl)-2-oxoethyl acetates from aromatic ketones by α-oxidation using palladium acetate as a catalyst, which highlights its potential in synthetic organic chemistry (Chen et al., 2016).
- It has been involved in the synthesis of novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, demonstrating its applicability in the creation of complex molecular structures (El‐Faham et al., 2013).
Structural Analysis and Antimicrobial Properties
- Methylphenyl)-2-oxoethyl isonicotinate, a derivative, was synthesized and characterized using various techniques including X-ray crystallography, indicating its structural significance and potential application in crystallography studies. Moreover, it exhibited significant antimicrobial activity, suggesting its potential use in medicinal chemistry (Viveka et al., 2013).
Analytical Studies and Distribution Dynamics
- The compound's derivatives have been the subject of distribution studies in warm-blooded animals after intravenous administration, indicating its importance in pharmacokinetic studies and possibly in the development of drug delivery systems (Shormanov & Pravdyuk, 2017).
Molecular Inhibition and Corrosion Studies
- Its derivatives have been investigated for their inhibition efficiencies in corrosion studies, particularly in relation to copper in nitric acid media, highlighting its utility in materials science and engineering (Zarrouk et al., 2014).
Drug Synthesis and Molecular Modelling
- Novel derivatives of this compound have been synthesized and evaluated as potential aldose reductase inhibitors, showing promise in the treatment of diabetic complications. This demonstrates its potential in drug design and therapeutic applications (Ali et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-8-13(9-7-12)10-16(19)20-11-15(18)17-14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQGNSBGPFOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)
![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)